

Application Notes & Protocols: Accelerator Mass Spectrometry (AMS) for Uranium-236 Analysis

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Compound of Interest

Compound Name: Uranium-236

Cat. No.: B1194380

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique for quantifying rare, long-lived radionuclides.[1][2] This document provides detailed application notes and protocols for the analysis of **Uranium-236** (^{236}U) using AMS, with a particular focus on its potential applications in biomedical research and drug development. While the primary applications of ^{236}U analysis have historically been in environmental monitoring and nuclear safeguards, its ultra-high sensitivity opens up possibilities for its use as a tracer in biological systems.[3]

^{236}U is a long-lived isotope of uranium (half-life of 23.42 million years) produced by neutron capture on ^{235}U . [3][4] Its extremely low natural abundance makes it an ideal tracer for applications requiring minimal background interference. AMS offers the sensitivity to detect ^{236}U at levels far below those achievable with conventional mass spectrometry or radiometric counting methods.[2][5]

Principle of AMS for ^{236}U Analysis:

AMS achieves its remarkable sensitivity by accelerating ions to high energies (mega-electron volts) and then using a series of mass and charge state filters to separate the rare isotope of interest (^{236}U) from abundant stable isotopes (e.g., ^{238}U) and molecular isobars. The key steps in the AMS process are:

- **Ion Generation:** A sample containing uranium is placed in an ion source, and a beam of negative ions is generated.
- **Initial Mass Spectrometry:** The negative ion beam is passed through a low-energy mass spectrometer to select for the mass of interest.
- **Acceleration and Stripping:** The ions are accelerated to a high positive potential in a tandem accelerator. Inside the accelerator's terminal, they pass through a "stripper" (a thin foil or gas), which removes multiple electrons, destroying molecular ions and creating highly charged positive ions.
- **High-Energy Mass Spectrometry:** The now highly charged positive ions are further accelerated away from the terminal and passed through a high-energy mass spectrometer, which selects for ions with a specific mass-to-charge ratio.
- **Detection:** A specialized detector counts individual ^{236}U ions, while the abundant stable isotope (e.g., ^{238}U) is measured as a current in a Faraday cup.

This process effectively eliminates molecular interferences and separates the rare ^{236}U from the overwhelmingly more abundant ^{238}U , allowing for the precise measurement of extremely low isotope ratios.

Experimental Protocols

Protocol 1: Sample Preparation of Biological Tissues for ^{236}U AMS Analysis

This protocol outlines the chemical extraction and purification of uranium from biological tissue samples.

Materials:

- Biological tissue (e.g., liver, kidney, tumor biopsy)
- Concentrated nitric acid (HNO_3), trace metal grade
- Concentrated hydrochloric acid (HCl), trace metal grade

- Hydrogen peroxide (H_2O_2), 30%
- UTEVA® resin (Eichrom Technologies)
- Deionized water ($18 \text{ M}\Omega\cdot\text{cm}$)
- Teflon® digestion vessels
- Chromatography columns

Procedure:

- Sample Digestion:
 - Accurately weigh 1-5 g of the tissue sample into a clean Teflon® digestion vessel.
 - Add a known amount of a tracer isotope (e.g., ^{233}U) for yield determination if not using isotope dilution for quantification of total uranium.
 - Add 10 mL of concentrated HNO_3 to the vessel.
 - Heat the sample on a hot plate at a low temperature (e.g., 80°C) until the initial vigorous reaction subsides.
 - Continue heating and adding small aliquots of HNO_3 and H_2O_2 until the tissue is completely dissolved and a clear solution is obtained.
 - Evaporate the solution to near dryness.
 - Re-dissolve the residue in 10 M HCl .[\[6\]](#)
- Uranium Separation using UTEVA® Resin:[\[6\]](#)[\[7\]](#)
 - Prepare a chromatography column with UTEVA® resin, and precondition it with 10 M HCl .
 - Load the dissolved sample onto the column.
 - Wash the column with 10 M HCl to remove matrix components.

- Elute the uranium fraction with a suitable eluent, such as 0.02 M H₂SO₄ or 0.1 M HNO₃.[\[6\]](#)
[\[7\]](#)
- Collect the uranium-containing fraction in a clean Teflon® vial.
- Sample Purification (if necessary):
 - For samples with high iron content or other interfering elements, a second purification step may be necessary. This can involve another UTEVA® column or a different ion-exchange resin.[\[7\]](#)
- Preparation for AMS Target:
 - Evaporate the purified uranium fraction to dryness.
 - The purified uranium oxide is then typically mixed with a high-purity metal powder (e.g., iron or niobium powder) and pressed into a target holder for insertion into the AMS ion source.

Protocol 2: Sample Preparation of Urine for ²³⁶U AMS Analysis

This protocol describes the extraction and purification of uranium from urine samples.

Materials:

- Urine sample
- Concentrated nitric acid (HNO₃), trace metal grade
- UTEVA® resin or other suitable solid phase extraction material[\[8\]](#)
- Deionized water (18 MΩ·cm)
- Centrifuge tubes
- Chromatography columns

Procedure:

- Sample Pre-treatment:[8]
 - Acidify the urine sample by adding concentrated HNO_3 . A typical ratio is 375 μL of concentrated HNO_3 per 1 mL of urine.[8]
 - For samples with high sediment content, centrifuge the sample and process the supernatant.
- Solid Phase Extraction:[8]
 - Use a pre-packed solid phase extraction column (e.g., TRU resin) or a column packed with UTEVA® resin.
 - Condition the column with dilute HNO_3 .
 - Load the acidified urine sample onto the column. The volume of urine loaded can be adjusted based on the expected uranium concentration to achieve an optimal amount for analysis.[8]
 - Wash the column with dilute HNO_3 to remove matrix components.
 - Elute the uranium from the column using an appropriate eluent (e.g., a solution of ammonium oxalate or dilute HCl).
- Preparation for AMS Target:
 - Evaporate the eluate to dryness.
 - The resulting uranium residue is then mixed with a metal powder (e.g., Fe_2O_3) and pressed into an AMS target.[9]

Data Presentation

The following tables summarize key quantitative data related to AMS analysis of uranium isotopes.

Table 1: Performance Characteristics of AMS for Actinide Analysis

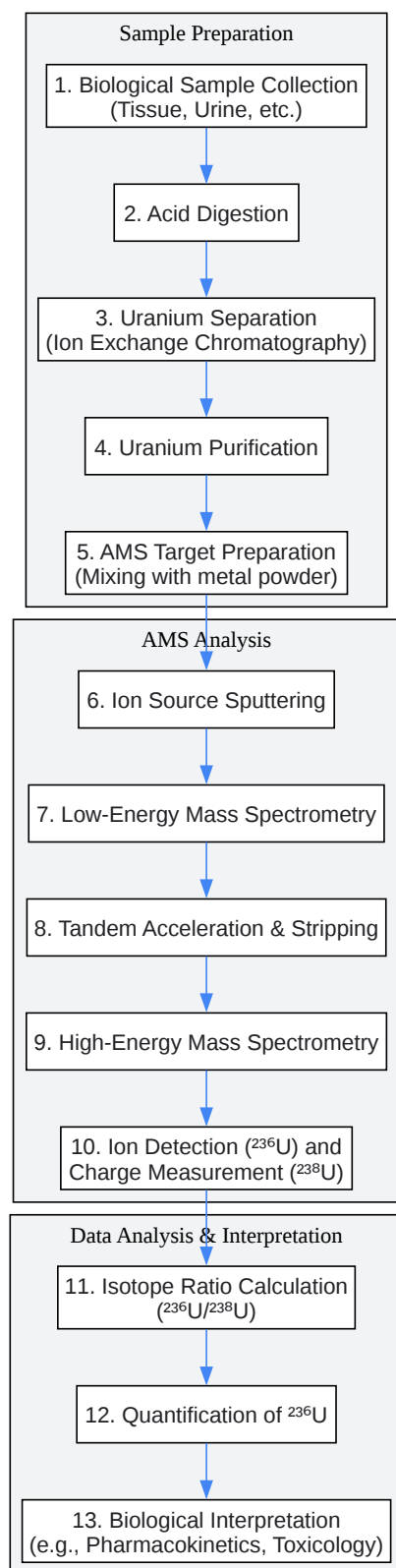
Parameter	Typical Value	Reference
Detection Limit ($^{236}\text{U}/^{238}\text{U}$)	1×10^{-12} to 1×10^{-14}	[10] [11]
Measurement Precision (RSD)	2-5%	[12]
Overall Process Precision	3-5%	[12]
Abundance Sensitivity	10^{-13}	[13]
Sample Size (Uranium)	< 1 mg	
Measurement Time	Shorter than decay counting	

Table 2: Comparison of Analytical Techniques for Uranium Isotope Analysis

Technique	Primary Isotopes Measured	Sensitivity	Key Advantages	Key Limitations
AMS	^{233}U , ^{234}U , ^{236}U	Attomole to zeptomole	Ultra-high sensitivity, elimination of molecular interferences	Requires a particle accelerator, complex instrumentation
MC-ICP-MS	^{234}U , ^{235}U , ^{238}U , (^{236}U)	Picogram to femtogram	High precision for more abundant isotopes, high sample throughput	Isobaric interferences can be a challenge for trace isotopes
TIMS	^{234}U , ^{235}U , ^{238}U	Picogram	High precision, low background	Slower sample throughput, potential for isobaric interferences
Alpha Spectrometry	^{232}U , ^{234}U , ^{238}U	Depends on specific activity	Relatively simple instrumentation	Long counting times for long-lived isotopes, energy resolution can be a limitation

Mandatory Visualizations

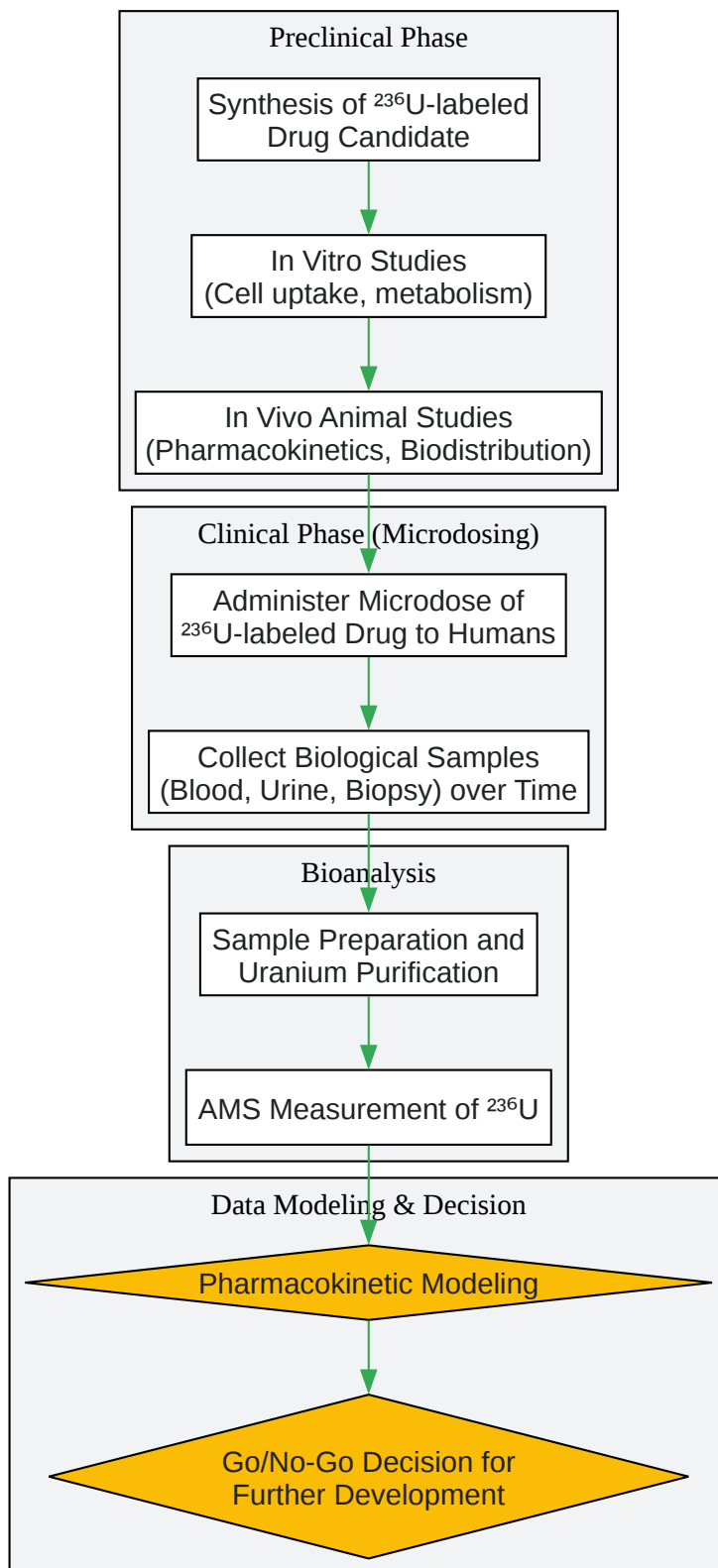
Diagram 1: General Workflow for ^{236}U AMS Analysis of Biological Samples



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Caption: General workflow for the analysis of ^{236}U in biological samples using AMS.

Diagram 2: Logical Flow for a Hypothetical ^{236}U -Tracer Study in Drug Development



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Caption: Logical workflow for a hypothetical ^{236}U -tracer study in drug development.

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